molecular formula C₁₇H₁₈N₂O₄S₂ B141194 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate CAS No. 301671-47-6

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate

Cat. No.: B141194
CAS No.: 301671-47-6
M. Wt: 378.5 g/mol
InChI Key: OECYYMRQZMINOB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate typically involves the reaction of 3-methylbenzothiazolium with phenylamine under specific conditions. The reaction is carried out in the presence of a methylating agent such as methyl sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate can be compared with other similar compounds, such as:

    2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Ethyl Sulfate: Similar structure but with an ethyl group instead of a methyl group in the sulfate part.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in research and industry .

Properties

IUPAC Name

N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYYMRQZMINOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596158
Record name 2-[(E)-2-Anilinoethenyl]-3-methyl-1,3-benzothiazol-3-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301671-47-6
Record name 2-[(E)-2-Anilinoethenyl]-3-methyl-1,3-benzothiazol-3-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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